molecular formula C16H12ClFN4O B2755986 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-68-6

1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2755986
CAS No.: 866846-68-6
M. Wt: 330.75
InChI Key: AUNPIVCSWXOHTN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions involve the replacement of a leaving group (such as a halide) with a nucleophile (such as an amine or an alcohol).

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid or its derivative reacts with an amine to form the amide bond.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Oxidation may lead to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may result in the formation of reduced derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of new derivatives with different substituents.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-Chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways and cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.

    DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription, which can result in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: This compound differs by the absence of the methyl group, which may affect its chemical properties and biological activity.

    1-(4-Chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its reactivity and solubility.

    1-(4-Chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-methanol: This compound contains a hydroxyl group instead of a carboxamide group, which may alter its hydrogen bonding and polarity.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-4-2-3-12(18)9-13)20-21-22(10)14-7-5-11(17)6-8-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNPIVCSWXOHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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